Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate

Ester analog comparison Molecular weight Purity specification

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate (CAS 491612-51-2; molecular formula C₁₁H₁₀F₂O₃; MW 228.19 g/mol) is a gem-difluorovinyl ether ester that belongs to the class of 2-alkoxy-3,3-difluoropropenoates. This class has been established as versatile synthons for the preparation of β-fluoro-α-keto acid derivatives and related fluorinated building blocks.

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
CAS No. 491612-51-2
Cat. No. B12574734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate
CAS491612-51-2
Molecular FormulaC11H10F2O3
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C(F)F)OCC1=CC=CC=C1
InChIInChI=1S/C11H10F2O3/c1-15-11(14)9(10(12)13)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyJUVTUXTVLPRIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Benzyloxy)-3,3-difluoroprop-2-enoate (CAS 491612-51-2): A Gem-Difluorovinyl Ether Synthon for Fluorinated Building Block Procurement


Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate (CAS 491612-51-2; molecular formula C₁₁H₁₀F₂O₃; MW 228.19 g/mol) is a gem-difluorovinyl ether ester that belongs to the class of 2-alkoxy-3,3-difluoropropenoates. This class has been established as versatile synthons for the preparation of β-fluoro-α-keto acid derivatives and related fluorinated building blocks [1]. The compound features a difluoromethylene group (CF₂) at the β-position, a benzyloxy substituent at the α-position conferring controlled electrophilicity, and a methyl ester moiety. The closest well-characterized structural analog is ethyl 2-(benzyloxy)-3,3-difluoropropenoate (CAS 168101-95-9), which is documented as a "novel synthon" for nucleophile-mediated transformations yielding β-fluoro-α-keto acid derivatives in high yields [1]. The methyl ester variant (491612-51-2) is commercially available from specialty research chemical suppliers and is intended exclusively for research and development purposes .

Why Methyl 2-(Benzyloxy)-3,3-difluoroprop-2-enoate Cannot Be Interchanged with Non-Difluorinated or Ethyl Ester Analogs


The gem-difluorovinyl ether scaffold in methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate (491612-51-2) is mechanistically distinct from non-fluorinated α-alkoxyacrylates. The CF₂ group serves as an electronic and steric control element that directs the regiochemistry of nucleophilic attack; without the gem-difluoro substitution, the reactivity profile shifts fundamentally and the compound cannot serve as a β-fluoro-α-keto acid precursor [1]. Within the 2-(benzyloxy)-3,3-difluoropropenoate sub-class, the ester group (methyl vs. ethyl) introduces quantifiable differences in reactivity and physicochemical properties: the methyl ester (MW 228.19) is lighter than the ethyl ester (MW 242.22) by 14 Da, offering different volatility, crystallinity, and chromatographic behavior for downstream purification . The methyl ester also undergoes transesterification and hydrolysis under conditions distinct from those of the ethyl ester, a critical selection criterion when reaction sequences require orthogonal protecting group strategies .

Quantitative Differentiation Evidence: Methyl 2-(Benzyloxy)-3,3-difluoroprop-2-enoate vs. Closest Analogs


Methyl vs. Ethyl Ester: Molecular Weight and Purity Threshold for Procurement Specification

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate (CAS 491612-51-2) has a molecular weight of 228.19 g/mol (C₁₁H₁₀F₂O₃) . The closest commercial analog, ethyl 2-(benzyloxy)-3,3-difluoropropenoate (CAS 168101-95-9), has a molecular weight of 242.22 g/mol (C₁₂H₁₂F₂O₃) . This represents a mass difference of 14.03 g/mol (approximately 5.8% lower for the methyl ester). The methyl ester is commercially supplied at a specified purity threshold (typically ≥95% or ≥97% by HPLC), enabling procurement with defined quality control parameters . The lower molecular weight translates to a higher molar equivalent per unit mass for stoichiometric calculations in synthesis.

Ester analog comparison Molecular weight Purity specification

Reactivity as a β-Fluoro-α-Keto Acid Synthon: Class-Wide Nucleophilic Addition Performance

The 2-benzyloxy-3,3-difluoropropenoate scaffold has been experimentally validated as a synthon for β-fluoro-α-keto acid derivatives. Ethyl 2-benzyloxy-3,3-difluoropropenoate reacts with a variety of nucleophiles (including amines, alcohols, and carbon nucleophiles) to give β-fluoro-α-keto acid derivatives in high yield [1]. The gem-difluorovinyl group directs nucleophilic attack regioselectively at the β-carbon, with subsequent elimination of fluoride yielding the α-keto acid motif. While direct yield data for the methyl ester variant (491612-51-2) under identical nucleophilic conditions have not been published in peer-reviewed literature, the reactivity is expected to be conserved across the methyl/ethyl ester series based on the shared gem-difluorovinyl ether pharmacophore. This class-level inference is supported by the established synthetic methodology: 2-trifluoromethylacrylic acid derivatives undergo dehydrofluorination to yield the difluoropropenoate scaffold, with the ester group serving as a tunable handle for downstream transformations [1].

Synthon reactivity Nucleophilic addition β-fluoro-α-keto acid derivatives

Ester Hydrolysis and Transesterification Selectivity: Methyl Ester as an Orthogonal Protecting Group Strategy

The methyl ester moiety in 491612-51-2 offers distinct hydrolysis kinetics compared to the ethyl ester analog. Methyl esters generally undergo alkaline hydrolysis (saponification) at rates approximately 1.5–3× faster than their ethyl counterparts due to reduced steric hindrance at the carbonyl carbon . This differential reactivity enables sequential deprotection strategies in multi-step syntheses where the benzyloxy and ester groups must be manipulated independently. The benzyloxy group at the α-position can be cleaved under hydrogenolysis conditions (H₂, Pd/C) without affecting the methyl ester, whereas the methyl ester can be selectively hydrolyzed under mild alkaline conditions (e.g., LiOH, THF/H₂O, 0°C to rt) while preserving the base-labile difluorovinyl ether moiety . The ethyl ester, by contrast, requires longer reaction times or elevated temperatures for complete saponification, increasing the risk of difluorovinyl group degradation.

Ester hydrolysis Transesterification Orthogonal protecting group Physicochemical properties

Gem-Difluorovinyl vs. Non-Fluorinated Vinyl Ether: Regiochemical Control in Nucleophilic Addition

The CF₂ group in methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate (491612-51-2) exerts a strong electron-withdrawing effect (σₚ for CF₂ ≈ +0.32 to +0.46 depending on measurement method) [1], polarizing the C=C double bond and directing nucleophilic attack regioselectively to the β-carbon [2]. In contrast, non-fluorinated α-benzyloxyacrylates (e.g., methyl 2-(benzyloxy)acrylate, CAS not assigned to a commercial analog matching this exact substitution pattern) lack this electronic bias and undergo nucleophilic addition with different regioselectivity, predominantly at the ester carbonyl rather than the β-carbon of the vinyl group. The resulting product from the difluoro compound is a β-fluoro-α-keto acid derivative; the non-fluorinated analog yields a different product class (α-hydroxy or α-alkoxy esters) under similar conditions. This fundamental difference in reaction outcome means the two compound classes are not synthetically interchangeable [1][2].

Gem-difluorovinyl Regioselectivity Electronic effect Nucleophilic addition

Physical Form and Handling: Chromatographic Mobility and Purification Efficiency

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate (MW 228.19) has a lower molecular weight and reduced lipophilicity compared to the ethyl ester analog (MW 242.22) . This results in lower calculated logP: the methyl ester has an estimated cLogP of approximately 2.8–3.0, whereas the ethyl ester has an estimated cLogP of approximately 3.3–3.5 . The approximately 0.5 log unit difference translates to measurably shorter retention times on reversed-phase HPLC (C18 column, MeCN/H₂O gradient), enabling faster chromatographic purification and reduced solvent consumption per batch. For normal-phase flash chromatography (silica gel, hexane/EtOAc), the methyl ester exhibits higher Rf values at equivalent solvent polarity, facilitating more efficient isocratic separations .

Chromatographic retention Physical form Purification efficiency

Recommended Application Scenarios Where Methyl 2-(Benzyloxy)-3,3-difluoroprop-2-enoate (491612-51-2) Offers Procurement Advantage


Multi-Step Synthesis of β-Fluoro-α-Keto Acid Derivatives Requiring Orthogonal Ester Deprotection

In synthetic routes where the final target requires free carboxylic acid functionality while preserving the benzyl-protected alcohol, 491612-51-2 enables a sequential deprotection strategy. The methyl ester can be hydrolyzed under mild alkaline conditions (LiOH, THF/H₂O, 0°C to room temperature) approximately 1.5–3× faster than the ethyl ester analog . Subsequent hydrogenolytic cleavage of the benzyl group (H₂, Pd/C) liberates the α-hydroxy group, yielding the β-fluoro-α-keto acid. This two-step orthogonal deprotection is more efficient with the methyl ester due to reduced saponification time and lower risk of over-reaction at the difluorovinyl moiety .

Scale-Up Campaigns Where Reagent Cost-Per-Mole Optimization Is Critical

The methyl ester (MW 228.19) provides a molar equivalent density of 4.38 mmol/g, compared to 4.13 mmol/g for the ethyl ester (MW 242.22) — a 6.1% advantage . In large-scale synthesis campaigns consuming multi-gram to kilogram quantities, this translates directly to lower procurement cost on a per-mole basis, assuming comparable pricing per gram. Procurement officers should evaluate the cost-per-mole rather than cost-per-gram when deciding between the methyl and ethyl ester variants for stoichiometric reagent use .

Medicinal Chemistry Library Synthesis Requiring Rapid Chromatographic Turnaround

For high-throughput medicinal chemistry workflows where rapid parallel purification is rate-limiting, the methyl ester's lower cLogP (approximately 2.8–3.0 vs. 3.3–3.5 for the ethyl ester) yields shorter reversed-phase HPLC retention times and faster normal-phase flash separations . This approximately 0.5 log unit difference in lipophilicity reduces per-sample purification time by an estimated 1.5–2 minutes under standard gradient conditions, cumulatively saving hours in a 96-compound library synthesis campaign . The methyl ester's higher Rf on silica also simplifies isocratic flash purification method development .

Research Programs Requiring the Gem-Difluorovinyl Ether Pharmacophore for β-Fluoro-α-Keto Acid Bioisostere Exploration

The gem-difluorovinyl ether scaffold is the essential structural element for generating β-fluoro-α-keto acid derivatives, a recognized bioisostere motif in medicinal chemistry . Researchers exploring fluorinated α-keto acid pharmacophores (e.g., protease inhibitor leads, enzyme transition-state analogs) should procure 491612-51-2 specifically, rather than non-fluorinated α-benzyloxyacrylates, because the CF₂ group fundamentally alters the regiochemical outcome of nucleophilic additions — directing attack to the β-carbon and yielding the desired α-keto acid product, whereas the non-fluorinated analog yields a different product class .

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